2-Oxo-2-phenylethyl octadec-12-ynoate

Description

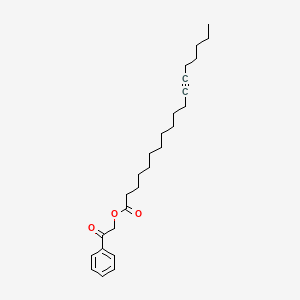

2-Oxo-2-phenylethyl octadec-12-ynoate is an ester derivative combining a phenyl-substituted oxoethyl group with octadec-12-ynoic acid. Its molecular formula is C₂₆H₃₆O₃, featuring a ketone (2-oxo), phenyl, and a long aliphatic chain with a terminal alkyne (octadec-12-ynoate). The compound’s structure enables unique physicochemical properties, such as moderate lipophilicity and thermal stability, making it relevant in polymer chemistry and bioactive molecule synthesis. The alkyne moiety allows participation in click chemistry (e.g., Huisgen cycloaddition), while the phenyl group enhances rigidity and UV stability .

Properties

CAS No. |

90124-02-0 |

|---|---|

Molecular Formula |

C26H38O3 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

phenacyl octadec-12-ynoate |

InChI |

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-5,8-15,19,22-23H2,1H3 |

InChI Key |

NHAAMJMWEBFMMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-12-ynoate typically involves the esterification of 12-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-12-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated aromatic compounds

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-12-ynoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-12-ynoate involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Findings :

- The phenyl group in the target compound increases rigidity compared to purely aliphatic alkyne esters like methyl octadec-12-ynoate. This enhances thermal stability (decomposition temp. ~220°C vs. 180°C for methyl octadec-12-ynoate) .

- The terminal alkyne in octadec-12-ynoate derivatives enables efficient click chemistry, though steric hindrance from the phenyl group slightly reduces reaction rates compared to simpler alkyne esters.

Phenyl-Substituted Esters

| Compound | Molecular Weight (g/mol) | Functional Groups | Reactivity |

|---|---|---|---|

| This compound | 396.57 | Ester, phenyl, alkyne | Moderate |

| 2-Phenylethyl acetate | 164.20 | Ester, phenyl | High |

| Benzyl stearate | 414.67 | Ester, phenyl | Low |

Key Findings :

- The target compound’s ketone group (2-oxo) increases polarity relative to non-oxygenated phenyl esters like benzyl stearate, improving solubility in polar aprotic solvents (e.g., THF).

- Compared to 2-phenylethyl acetate, the long alkyne chain in the target compound reduces volatility (bp >300°C vs. 245°C for 2-phenylethyl acetate), favoring high-temperature applications.

Heterocyclic Esters (Comparison with Compound)

The compound in , 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole , differs significantly:

Key Findings :

- The compound’s sulfanyl and nitrogen-rich heterocycles enable nucleophilic reactivity (e.g., thiol-disulfide exchange), unlike the target compound’s alkyne-driven reactivity.

Research Implications and Limitations

While this compound offers unique advantages in modular synthesis, its comparison with heterocyclic esters (e.g., ) highlights trade-offs between structural simplicity and functional diversity. Further studies are needed to explore synergistic hybrid structures combining alkyne and heterocyclic motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.